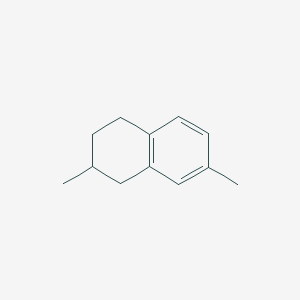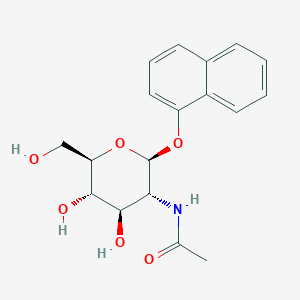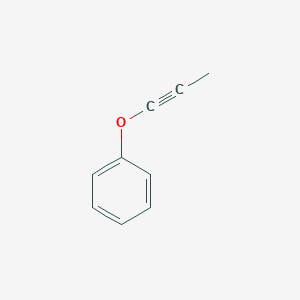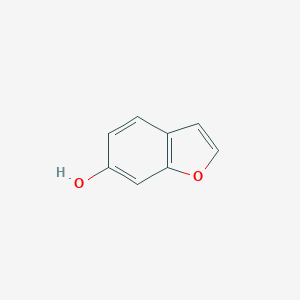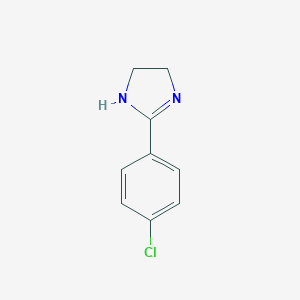
2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-クロロフェニル)-4,5-ジヒドロ-1H-イミダゾールは、4-クロロフェニル基が置換されたイミダゾール環を特徴とする複素環式有機化合物です。
合成方法
合成経路と反応条件
2-(4-クロロフェニル)-4,5-ジヒドロ-1H-イミダゾールの合成は、通常、4-クロロアニリンとグリオキサールを酢酸アンモニウムの存在下で反応させることにより行われます。 反応はエタノール中で還流条件下で行われ、イミダゾール環が形成されます .
工業生産方法
この化合物の工業生産方法は、同様の合成経路をより大規模に行う場合があります。連続フロー反応器と最適化された反応条件を使用すると、収率と純度を向上させることができます。さらに、再結晶やカラムクロマトグラフィーなどの精製技術を使用して、最終生成物を得ます。
作用機序
2-(4-クロロフェニル)-4,5-ジヒドロ-1H-イミダゾールの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、それらの活性を調節することができます。 たとえば、それは微生物の増殖に関与する特定の酵素を阻害し、抗菌効果をもたらす可能性があります . 具体的な経路と分子標的は、特定の用途や使用される誘導体によって異なる場合があります。
類似化合物の比較
類似化合物
- 2-(4-ブロモフェニル)-4,5-ジヒドロ-1H-イミダゾール
- 2-(4-フルオロフェニル)-4,5-ジヒドロ-1H-イミダゾール
- 2-(4-メチルフェニル)-4,5-ジヒドロ-1H-イミダゾール
独自性
2-(4-クロロフェニル)-4,5-ジヒドロ-1H-イミダゾールは、4-クロロフェニル基が存在することによってユニークです。この基は、特定の電子特性と立体特性をもたらします。 これらの特性は、化合物の反応性と生物学的標的との相互作用に影響を与え、アナログと区別する要因となっています .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 4-chloroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product.
化学反応の分析
反応の種類
2-(4-クロロフェニル)-4,5-ジヒドロ-1H-イミダゾールは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するイミダゾール誘導体に変換するために酸化することができます。
還元: 還元反応により、ジヒドロイミダゾール誘導体が生成されます。
置換: フェニル環とイミダゾール環で求電子置換反応と求核置換反応が起こりえます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬がさまざまな条件下で使用されます。
主要な生成物
これらの反応によって生成される主要な生成物は、置換されたイミダゾール誘導体であり、フェニル環またはイミダゾール環にさまざまな官能基が結合しています。
科学的研究の応用
2-(4-クロロフェニル)-4,5-ジヒドロ-1H-イミダゾールは、いくつかの科学研究における応用があります。
類似化合物との比較
Similar Compounds
- 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole
- 2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole
- 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole
Uniqueness
2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs .
特性
IUPAC Name |
2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMWMBLBTZAVLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299300 |
Source


|
| Record name | 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-52-4 |
Source


|
| Record name | 13623-52-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole synthesized according to the research?
A1: The research paper describes a novel synthetic route to obtain this compound. [] The process starts with the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines. These imidates are then reacted with ethylenediamine to yield the desired this compound. This synthetic approach offers a facile and efficient method for obtaining this specific N-heterocycle.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




